molecular formula C8H13ClF2O2S B2717132 (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride CAS No. 2408964-52-1

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride

Cat. No.: B2717132
CAS No.: 2408964-52-1
M. Wt: 246.7
InChI Key: DNSAKZKBAZDIHE-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a cyclohexane backbone substituted with two fluorine atoms at the 3rd position, a methyl group at the 1st position, and a methanesulfonyl chloride functional group. This structure confers unique physicochemical properties, including increased molecular weight (estimated ~217.45 g/mol) and steric bulk compared to simpler sulfonyl chlorides.

Properties

IUPAC Name

(3,3-difluoro-1-methylcyclohexyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClF2O2S/c1-7(6-14(9,12)13)3-2-4-8(10,11)5-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSAKZKBAZDIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (3,3-Difluoro-1-methylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride with trifluoromethanesulfonyl chloride (triflic chloride) and methanesulfonyl chloride:

Property Trifluoromethanesulfonyl Chloride Methanesulfonyl Chloride (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl Chloride (Estimated)
Molecular Formula CF₃SO₂Cl CH₃SO₂Cl C₉H₁₄ClF₂O₂S
Molecular Weight (g/mol) 168.52 114.55 ~217.45
Boiling Point 29–32°C ~150°C (literature reference) Higher than methanesulfonyl chloride (due to cyclohexyl group)
Density (g/mL) 1.583 ~1.48 (literature reference) Moderate (similar to triflic chloride but influenced by cyclohexyl bulk)
Reactivity Extremely reactive (strong electrophile) Moderate reactivity High reactivity (enhanced by fluorine), but steric hindrance may slow kinetics
Volatility High Low to moderate Low (reduced volatility due to cyclohexyl group)

Research Findings and Trends

Reactivity Trends

  • Fluorine substituents in the target compound increase electrophilicity at sulfur, enhancing reactivity compared to methanesulfonyl chloride but less than triflic chloride due to steric hindrance from the cyclohexyl group.
  • The methyl group on the cyclohexane ring may improve solubility in non-polar solvents, broadening its utility in hydrophobic reaction environments .

Market and Industrial Use

  • Methanesulfonyl chloride dominates industrial applications due to lower cost and established synthetic protocols. The target compound’s niche applications (e.g., chiral synthesis) position it in high-value pharmaceutical research .

Biological Activity

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₁₅ClO₂S
  • Molecular Weight : 210.72 g/mol
  • Structure : The compound features a difluoromethyl group attached to a cyclohexyl structure, which may influence its reactivity and biological interactions.

The biological activity of sulfonyl chlorides often involves their reactivity as electrophiles, allowing them to participate in nucleophilic substitution reactions. This property enables the formation of various derivatives that may exhibit distinct pharmacological properties. The mechanism typically involves:

  • Electrophilic Attack : Sulfonyl chlorides can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or methanesulfonates.
  • Formation of Reactive Intermediates : The generation of highly reactive sulfene species during reactions can lead to further transformations, potentially influencing biological pathways.

Biological Activity Overview

Research on (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride specifically is limited; however, related studies provide insights into its potential biological effects:

Anticancer Activity

Sulfonamide derivatives have shown promise in cancer treatment. For instance:

  • Compounds similar to (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride have been reported to inhibit the activity of myeloid cell leukemia-1 (Mcl-1), which is crucial for cancer cell survival. This inhibition can lead to increased apoptosis in cancer cells .

Neuroprotective Effects

Certain sulfonamide compounds have exhibited neuroprotective properties by inhibiting carbonic anhydrase enzymes, which may open avenues for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

StudyFindings
Forced Swim Test in Rats Evaluated the antidepressant-like effects of related compounds; demonstrated significant reductions in immobility time, suggesting potential mood-enhancing properties.
Antiproliferative Activity Investigated phenylpyrrolidine sulfonamides that showed enhanced efficacy against breast cancer cells when combined with Doxorubicin.
Neuroprotective Study Indicated that heteroaryl sulfonamides could protect neuronal cells by inhibiting harmful enzymatic activity, suggesting therapeutic potential for neurodegenerative conditions.

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